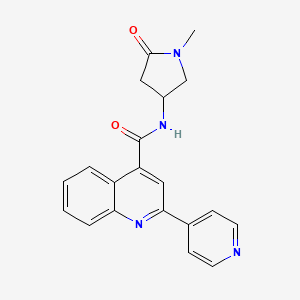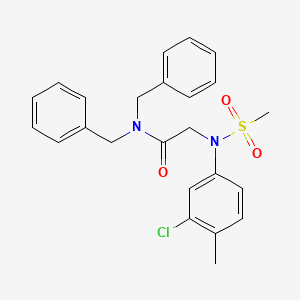
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MQPA belongs to the class of quinolinecarboxamide compounds and is known for its ability to inhibit proteases, which are enzymes that play a crucial role in various biological processes.
Mecanismo De Acción
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide works by inhibiting proteases through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the protease from carrying out its normal function, thereby inhibiting the biological process in which the protease is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit proteases. Inhibition of proteases has been shown to have potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which may also have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit proteases, which allows researchers to study the effects of protease inhibition on various biological processes. However, one of the limitations of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One potential direction is to further explore the potential therapeutic applications of this compound in various diseases such as cancer, HIV, and Alzheimer's disease. Another potential direction is to investigate the off-target effects of this compound and develop strategies to mitigate these effects. Additionally, future research could focus on developing more potent and selective protease inhibitors based on the structure of this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its ability to inhibit proteases has potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease. Future research could focus on further exploring the potential therapeutic applications of this compound, investigating its off-target effects, and developing more potent and selective protease inhibitors based on the structure of this compound.
Métodos De Síntesis
The synthesis of N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 1-methyl-5-pyrrolidin-3-one in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-amino-4-methylquinoline to form this compound.
Aplicaciones Científicas De Investigación
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of protease inhibition. Proteases play a crucial role in various biological processes such as digestion, blood clotting, and immune response. The inhibition of proteases has been shown to have potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-24-12-14(10-19(24)25)22-20(26)16-11-18(13-6-8-21-9-7-13)23-17-5-3-2-4-15(16)17/h2-9,11,14H,10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJJCUVBHGLUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)
![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6099010.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6099038.png)
![2-methyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6099055.png)